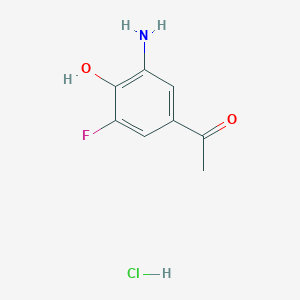
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is an organic compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.62 . It appears as a powder and is one of numerous organic compounds that are part of a comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an amino-phenol with other reagents . For instance, the synthesis of a related compound, “间羟基苯乙酮”, involves adding water and concentrated sulfuric acid to a reaction pot, followed by the addition of “间氨基苯乙酮”. Then, a sodium nitrite aqueous solution is added dropwise under cooling, keeping the temperature between 8-10℃. The temperature is then slowly raised above 90℃, and the reaction is stirred for 1 hour .
Molecular Structure Analysis
The IUPAC name of the compound is “1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone; hydrochloride”. The InChI code is “1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H” and the SMILES representation is "CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl" .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . A related compound, “间羟基苯乙酮”, has a melting point of 95-97℃, a boiling point of 296℃, a relative density of 1.099 at 109℃, and a refractive index of 1.5348 .
科学的研究の応用
1. Synthesis and Characterization in Polymer Science
Percec and Zuber (1992) explored the synthesis of compounds structurally similar to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride, such as 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane. They studied the phase transition temperatures and thermodynamic parameters of polymers based on these compounds, contributing to the understanding of liquid crystalline polyethers in polymer science (Percec & Zuber, 1992).
2. Synthesis of Novel Schiff Bases and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using derivatives that are structurally related to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. Their research involved creating compounds with potential antimicrobial activity, showing the relevance of such structures in the development of new antimicrobial agents (Puthran et al., 2019).
3. Development of Antitumor Agents
In the field of oncology, Xiong et al. (2009) synthesized amino acid ester derivatives containing structures similar to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. They focused on the in vitro antitumor activity of these compounds against various cancer cell lines, contributing to the development of new antitumor agents (Xiong et al., 2009).
4. Synthesis and Structural Analysis in Organic Chemistry
Other studies, such as those by Huang et al. (2014) and Kollmar et al. (2003), have focused on the synthesis and structural analysis of compounds related to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. These studies contribute to the broader understanding of organic synthesis and the chemical properties of these compounds (Huang et al., 2014); (Kollmar et al., 2003).
Safety and Hazards
将来の方向性
“1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is a part of a comprehensive catalog of life science products, suggesting its potential use in various research and development applications . Its future directions could involve its use as an intermediate in the synthesis of various pharmaceutical compounds .
作用機序
Target of Action
It is suggested that it could be used as a synthetic intermediate for various β-adrenergic receptor blockers , which are drugs that bind to β-adrenoceptors and thereby block the binding of norepinephrine and epinephrine to these receptors. This decreases the activity of the sympathetic nervous system, leading to decreased heart rate and blood pressure.
特性
IUPAC Name |
1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBRXNBMGMXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

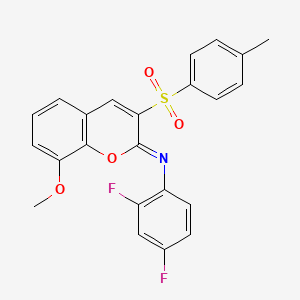

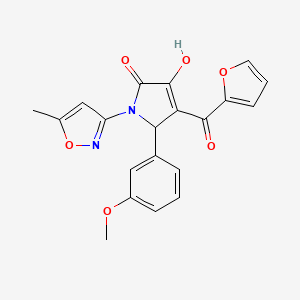
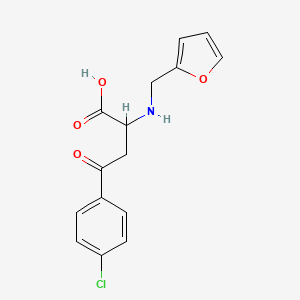
![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)
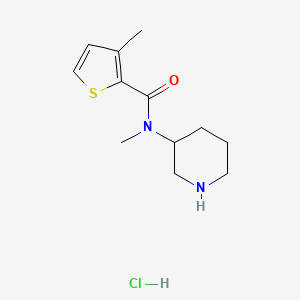

![4-[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxybenzonitrile](/img/structure/B2401120.png)
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2401121.png)
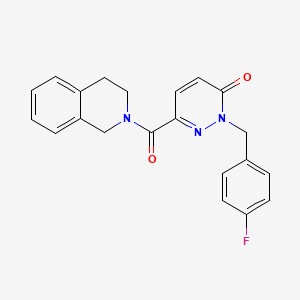
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2401126.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401129.png)